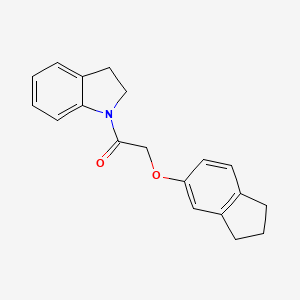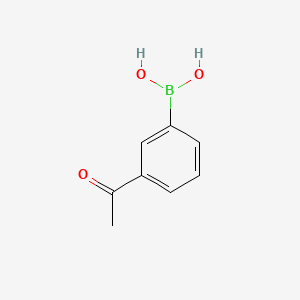
3-nitrocoumarin
Übersicht
Beschreibung
3-Nitrocoumarin is a derivative of coumarin, characterized by the presence of a nitro group at the third position of the coumarin ring. Coumarins are a class of organic compounds with a benzene ring fused to a pyrone ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3-Nitrocoumarin kann durch nitrative Cyclisierung von Arylalkynoaten unter Verwendung von tert-Butylnitrit als einzigem Reagenz synthetisiert werden. Diese Methode beinhaltet einen radikalinduzierten Cyclisierungs- und Nitrierungsprozess, der zur Bildung von this compound führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Nitrierung von Coumarinderivaten unter kontrollierten Bedingungen. Der Prozess kann die Verwendung von Nitriermitteln wie Salpetersäure oder einer Mischung aus Salpetersäure und Schwefelsäure umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Nitrocoumarin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Cyclisierung: Es kann Cyclisierungsreaktionen eingehen, um komplexere heterocyclische Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen:
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nucleophile wie Amine oder Thiole.
Cyclisierung: Katalysatoren wie Lewis-Säuren oder Basen.
Hauptprodukte:
Reduktion: 3-Aminocoumarin.
Substitution: Verschiedene substituierte Coumarinderivate.
Cyclisierung: Komplexe heterocyclische Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-Nitrocoumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird auf seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So bindet es beispielsweise als Phospholipase C-γ-Inhibitor an das aktive Zentrum des Enzyms und verhindert die Hydrolyse von Phosphatidylinositol-4,5-bisphosphat zu Diacylglycerol und Inositoltrisphosphat. Diese Hemmung beeinflusst verschiedene zelluläre Signalwege, was zu den beobachteten biologischen Wirkungen führt .
Ähnliche Verbindungen:
4-Nitrocoumarin: Ähnliche Struktur, aber mit der Nitrogruppe an der vierten Position.
3-Aminocoumarin: Die Nitrogruppe ist zu einer Aminogruppe reduziert.
6-Nitrocoumarin: Nitrogruppe an der sechsten Position.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Position der Nitrogruppe einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu anderen Nitrocoumarinen zeigt es unterschiedliche inhibitorische Wirkungen auf die Phospholipase C-γ und hat einzigartige Anwendungen in der Entwicklung von Fluoreszenzfarbstoffen .
Wirkmechanismus
The mechanism of action of 3-nitrocoumarin involves its interaction with specific molecular targets. For example, as a phospholipase C-γ inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. This inhibition affects various cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Nitrocoumarin: Similar structure but with the nitro group at the fourth position.
3-Aminocoumarin: The nitro group is reduced to an amino group.
6-Nitrocoumarin: Nitro group at the sixth position.
Uniqueness: 3-Nitrocoumarin is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitrocoumarins, it exhibits distinct inhibitory effects on phospholipase C-γ and has unique applications in fluorescent dye development .
Eigenschaften
IUPAC Name |
3-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVPEZECJYZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384106 | |
| Record name | 3-nitrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28448-04-6 | |
| Record name | 3-nitrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Nitrocoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT6T82NTW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-2-[[5-(7-methoxy-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224802.png)
![1-[4-[[4-(2-Chloro-6-nitrophenoxy)phenyl]methoxy]phenyl]ethanone](/img/structure/B1224804.png)
![[1-(2-Phenoxyethyl)-3-indolyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1224805.png)
![1-[1-Naphthalenyl(oxo)methyl]-3-indolecarboxylic acid methyl ester](/img/structure/B1224810.png)
![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)
![N-[3-[2-(1-cyclohexenyl)ethylamino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1224813.png)
![2-(Phenylmethyl)benzoic acid [2-[4-(difluoromethylthio)anilino]-2-oxoethyl] ester](/img/structure/B1224814.png)
![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)

![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)
![4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester](/img/structure/B1224818.png)
![N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1224820.png)


